molecular formula C9H12N2Si B1315949 5-((Trimethylsilyl)ethynyl)pyrimidine CAS No. 216309-28-3

5-((Trimethylsilyl)ethynyl)pyrimidine

Cat. No. B1315949
M. Wt: 176.29 g/mol
InChI Key: BESYUGWNHQDZIK-UHFFFAOYSA-N
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Description

5-((Trimethylsilyl)ethynyl)pyrimidine is an organic compound with the molecular formula C9H12N2Si and a molecular weight of 176.29 . It is widely used in various research fields due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of 5-((Trimethylsilyl)ethynyl)pyrimidine consists of a pyrimidine ring with a trimethylsilyl ethynyl group attached. The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .


Physical And Chemical Properties Analysis

5-((Trimethylsilyl)ethynyl)pyrimidine is a solid or liquid at room temperature . It has a molecular weight of 176.29 . The compound should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

DNA Modification and Enzymatic Cleavage

Modified pyrimidines, such as 5-ethynyl derivatives, have been utilized in DNA studies to understand the enzymatic cleavage by restriction endonucleases. These modifications can prevent cleavage by certain enzymes, offering a method to protect specific DNA sequences during genetic engineering processes. Such modifications contribute to the development of selective gene editing tools and molecular biology techniques (Macíčková-Cahová, Pohl, & Hocek, 2011).

Electron Transport in DNA

Studies using pyrimidine nucleosides modified with pyrene units have provided insights into DNA-mediated reductive electron transport. These investigations reveal the influence of protonation on electron transfer rates and suggest mechanisms for electron hopping in DNA, which is crucial for understanding DNA conductivity and its potential in nanoelectronics and biosensors (Raytchev, Mayer, Amann, Wagenknecht, & Fiebig, 2004).

Antioxidant Properties of Pyrimidine Derivatives

The synthesis and evaluation of bis(2-(pyrimidin-2-yl)ethoxy)alkanes have demonstrated promising antioxidant activities, comparable to commercial antioxidants. Such findings are significant for developing new therapeutic agents with antioxidant properties, contributing to pharmaceutical chemistry (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Fluorescent Nucleobase Analogues for Bioimaging

The development of fluorescent PNA monomers containing modified pyrimidines has implications for bioimaging and molecular diagnostics. These analogues enable the fluorimetric detection of hybridization events, crucial for nucleic acid-based assays and research in genomics (Wojciechowski & Hudson, 2007).

Coordination Chemistry for Material Sciences

Ethynylated pyrimidines have been employed in the synthesis of coordination compounds, such as those with silver, demonstrating potential applications in material science and nanotechnology. These compounds contribute to the understanding of molecular assemblies and the development of novel materials with specific electronic and photonic properties (Zhao & Mak, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

trimethyl(2-pyrimidin-5-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2Si/c1-12(2,3)5-4-9-6-10-8-11-7-9/h6-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESYUGWNHQDZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571835
Record name 5-[(Trimethylsilyl)ethynyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((Trimethylsilyl)ethynyl)pyrimidine

CAS RN

216309-28-3
Record name 5-[(Trimethylsilyl)ethynyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 5-bromopyrimidine (50.0 g, 314.4 mmol) in triethylamine (400 mL), add copper (1) iodide (1.20 g, 6.2 mmol) and stir mixture under nitrogen. After 15 min., add trimethylsilyl acetylene (53.3 mL, 377.3 mmol), followed by dichlorobis(triphenyl-phosphine) palladium (11) (8.82 g, 12.5 mmol) and stir at RT. After 3 h, filter the solution through Celite®, rinsing with ether. Concentrate the filtrate under reduced pressure. Purification by flash chromatography on silica gel eluting first with hexanes (100%), then with hexanes:EtOAc (3:1) gives the title compound: 1H NMR (300 MHz, CDCl3) δ 9.10 (s, 1H), 8.77 (s, 2H), 0.27 (s, 9H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
53.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
dichlorobis(triphenyl-phosphine) palladium (11)
Quantity
8.82 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Tetrakis(triphenylphosphine)palladium(O) (727 mg, 0.6 mmol) was added to a stirred, degassed suspension of 5-bromopyrimidine (5.0 g, 31.4 mmol) and copper(I)iodide (120 mg, 0.6 mmol) in toluene and diisopropylamine (1:1, 200 ml) under nitrogen. The reaction mixture was heated to 60° C., trimethylsilylacetylene (4.89 ml, 34.6 mmol) was added and the reaction mixture was stirred for 3 hours at 60° C. The reaction mixture was allowed to cool to room temperature, diluted with ethyl acetate (200 ml) and washed with saturated aqueous ammonium chloride solution (3×100 ml). The organic layer was separated, dried over MgSO4 and concentrated in vacuo. The crude product was purified by flash column chromatography (5% ethyl acetate/heptane) to give 5-trimethylsilanylethynyl-pyrimidine as a pale brown solid, 4.71 g (85% yield). LC at 215 nm; Rt 2.07: 88%, m/z (ES+): 177 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
4.89 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
727 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Y Mehellou, J Balzarini… - Antiviral Chemistry and …, 2010 - journals.sagepub.com
Background: Nucleoside analogues always require phosphorylation to be active. This appears to be a particular limitation for uridine-based nucleosides. Our ProTide method allows the …
Number of citations: 6 journals.sagepub.com
AA Momose - 2008 - bearworks.missouristate.edu
Improved synthetic procedures were developed for C-alkyl substituted calix [4] resorcinarenes, pyrimidine-5-boronic acid, 5, 5'-bipyrimidine, 5-((trimethylsilyl) ethynyl) pyrimidine, 1, 2-…
Number of citations: 0 bearworks.missouristate.edu
M Hocek, IG Stará, I Starý… - … of Czechoslovak chemical …, 2002 - cccc.uochb.cas.cz
Ni-Catalyzed cyclotrimerizations of 6-ethynylpurines 3 or 5-ethynyl-1,3-dimethyluracil (4) afforded the 1,2,4-tris(purin-6-yl)benzenes 7 or 1,2,4-tris(1,3-dimetyhyluracil-5-yl)benzene (9), …
Number of citations: 22 cccc.uochb.cas.cz
V Bakthavachalam, M D'Alarcao… - The Journal of Organic …, 1984 - ACS Publications
Two independent syntheses of the 1, 3-diazabiphenylene ring system have been developed. The first of these involves thermal extrusion of nitrogen from a condensed pyridazine …
Number of citations: 24 pubs.acs.org
R Romeo, SV Giofrè, D Iaria, MT Sciortino… - 2011 - Wiley Online Library
Starting with 5‐iodo N,O‐nucleosides, prepared by 1,3‐dipolar cycloaddition of nitrones with vinyliodouracil, or vinyl acetate followed by coupling with silylated iodouracil, a series of 5‐…
L Vaillancourt, M Simard, JD Wuest - The Journal of Organic …, 1998 - ACS Publications
Crystallization of 4-pyrimidinone from CHCl 3 produced colorless needles that were shown by X-ray crystallography to consist of cyclic hydrogen-bonded dimers 2 of the 4(3H)-…
Number of citations: 36 pubs.acs.org
R Romeo, SV Giofrè, A Garozzo, B Bisignano… - Bioorganic & medicinal …, 2013 - Elsevier
A series of modified N,O-nucleosides, characterized by the presence of a furopyrimidine moiety, has been synthesized by exploiting a Sonogashira cross coupling reaction of 1-…
Number of citations: 28 www.sciencedirect.com
GB Sandholt - skemman.is
To understand the function of nucleic acids in biological systems, their structural information is important. Electron paramagnetic resonance (EPR) spectroscopy has been increasingly …
Number of citations: 3 skemman.is
SS Patrushev, MM Shakirov, TV Rybalova… - Chemistry of …, 2014 - Springer
An aza-Michael reaction of isoalantolactone with 5-bromo- or 5-iodo-substituted uracils gave (11R)-13-[5-bromo(iodo)-2,4-dioxotetrahydropyrimidin-1-yl]eudesma-4(15)-en-8β,12-olides…
Number of citations: 13 link.springer.com
TD Seanego - 2019 - wiredspace.wits.ac.za
The world suffers under a serious threat of malaria with about 584 000 deaths reported each year and most of these fatalities being children under five years of age. Malaria is caused …
Number of citations: 2 wiredspace.wits.ac.za

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